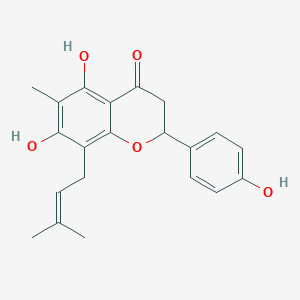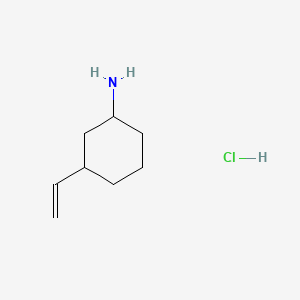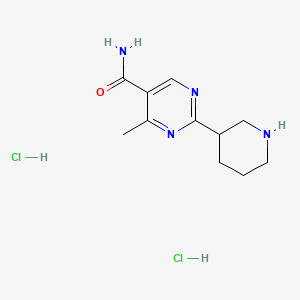
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves several steps. One common method includes the coupling of carboxylic acid-nitrile with a suitable intermediate, followed by decarboxylation and reduction reactions. For instance, the carboxylic acid-nitrile can be coupled with an intermediate compound, followed by decarboxylation to yield the desired product . The reduction step often involves the use of sodium borohydride and hydrogenation with palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug discovery and development . The compound’s unique structure makes it a valuable tool for studying various biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. For example, it may interact with the H4 receptor, which is involved in immune responses and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can be compared with other similar compounds, such as substituted pyrimidines and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For instance, substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides are useful intermediates in the preparation of various pharmaceuticals .
Similar Compounds
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamides
- Other piperidine derivatives with pharmacological activity
Properties
Molecular Formula |
C11H18Cl2N4O |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
4-methyl-2-piperidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-3-2-4-13-5-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H |
InChI Key |
DCUWURZWVXUXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



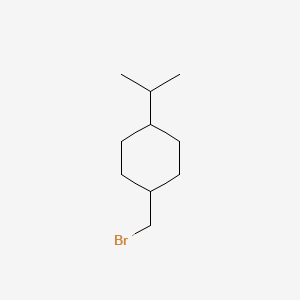
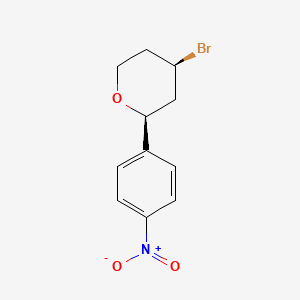

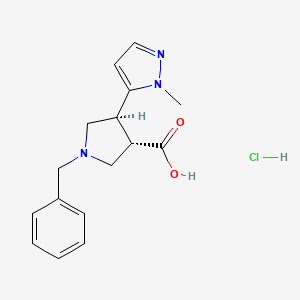
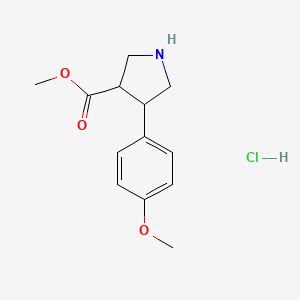
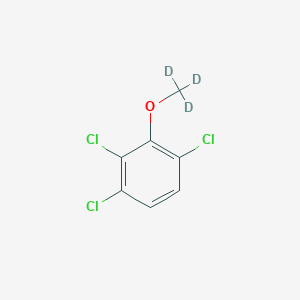
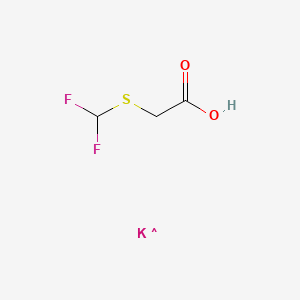
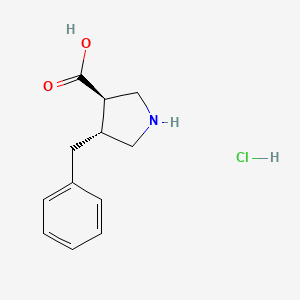
![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)
![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
